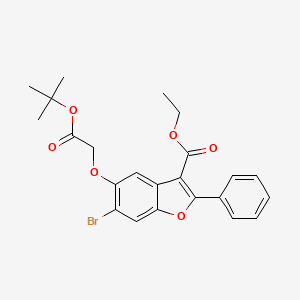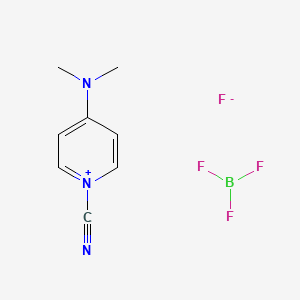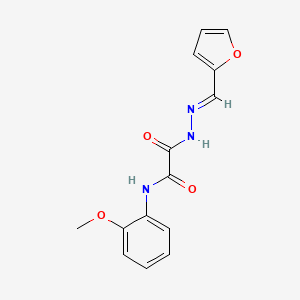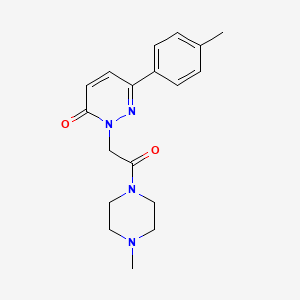
Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-bromo-5-(2-tert-butoxy-2-oxoéthoxy)-2-phényl-1-benzofurane-3-carboxylate d'éthyle est un composé organique complexe de formule moléculaire C23H23BrO6. Ce composé fait partie de la famille des benzofuranes, connue pour ses diverses activités biologiques et ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-bromo-5-(2-tert-butoxy-2-oxoéthoxy)-2-phényl-1-benzofurane-3-carboxylate d'éthyle implique généralement plusieurs étapes. Une méthode courante comprend la bromation d'un dérivé de benzofurane, suivie d'une estérification et d'une protection par le tert-butyle. Les conditions de réaction nécessitent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la pyridine pour faciliter les réactions.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans le domaine public. Il est probable que la synthèse à grande échelle impliquerait des étapes similaires à celles de la synthèse en laboratoire, avec des optimisations pour le rendement et la pureté. Des techniques telles que la chimie en flux continu pourraient être utilisées pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-bromo-5-(2-tert-butoxy-2-oxoéthoxy)-2-phényl-1-benzofurane-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles.
Réactions de réduction : Le groupe ester peut être réduit en alcool.
Réactions d'oxydation : Le cycle benzofurane peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réactifs et conditions courants
Substitution : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans un solvant aprotique.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Oxydation : Permanganate de potassium (KMnO4) en conditions aqueuses.
Principaux produits
Substitution : Formation de divers dérivés de benzofurane substitués.
Réduction : Conversion en l'alcool correspondant.
Oxydation : Introduction de groupes hydroxyle ou carbonyle sur le cycle benzofurane.
Applications de la recherche scientifique
Le 6-bromo-5-(2-tert-butoxy-2-oxoéthoxy)-2-phényl-1-benzofurane-3-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Utilisé comme précurseur dans la synthèse d'agents thérapeutiques potentiels.
Études biologiques : Investigé pour ses activités biologiques, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Biologie chimique : Utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Science des matériaux : Exploré pour son utilisation potentielle dans l'électronique organique et la photonique.
Mécanisme d'action
Le mécanisme d'action exact du 6-bromo-5-(2-tert-butoxy-2-oxoéthoxy)-2-phényl-1-benzofurane-3-carboxylate d'éthyle n'est pas bien défini. On pense qu'il interagit avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, pour exercer ses effets biologiques. Le noyau benzofurane est connu pour participer à des interactions π-π et des liaisons hydrogène, ce qui peut influencer son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including anti-inflammatory and anticancer properties.
Chemical Biology: Utilized in the study of enzyme interactions and metabolic pathways.
Material Science: Explored for its potential use in organic electronics and photonics.
Mécanisme D'action
The exact mechanism of action for Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is not well-defined. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The benzofuran core is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-bromo-5-(2-tert-butoxy-2-oxoéthoxy)-2-méthyl-1-benzofurane-3-carboxylate de méthyle
- 6-bromo-5-(2-tert-butoxy-2-oxoéthoxy)-2-méthyl-1-benzofurane-3-carboxylate d'isopropyle
Unicité
Le 6-bromo-5-(2-tert-butoxy-2-oxoéthoxy)-2-phényl-1-benzofurane-3-carboxylate d'éthyle est unique en raison de la présence du groupe phényle, qui peut améliorer son activité biologique et ses propriétés de liaison par rapport à ses analogues méthylique et isopropylique. Le groupe tert-butoxy fournit également une protection stérique, ce qui peut influencer la réactivité et la stabilité du composé.
Propriétés
Formule moléculaire |
C23H23BrO6 |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
ethyl 6-bromo-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H23BrO6/c1-5-27-22(26)20-15-11-18(28-13-19(25)30-23(2,3)4)16(24)12-17(15)29-21(20)14-9-7-6-8-10-14/h6-12H,5,13H2,1-4H3 |
Clé InChI |
CPCNOGVMUKWHCS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OC(C)(C)C)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-methoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044324.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)



